molecular formula C14H12N2O3S3 B2383602 ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 681157-87-9

ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No.: B2383602
CAS No.: 681157-87-9
M. Wt: 352.44
InChI Key: GHQIAXYBGNZVAR-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d][1,3]thiazole core. Its structure includes:

  • Ethyl carboxylate at position 5, enhancing solubility and serving as a synthetic handle for further derivatization.
  • Methyl group at position 6, contributing to steric stabilization and modulating electronic effects.
  • Thiophene-2-amido substituent at position 2, introducing π-conjugation and hydrogen-bonding capabilities via the amide moiety.

The molecular formula is C₁₄H₁₁N₂O₃S₃, with a calculated molecular weight of 353.3 g/mol (derived from the structurally similar compound in ). The thiophene and thiazole rings enable π-π stacking interactions, while the amide group facilitates hydrogen bonding, making this compound a versatile scaffold for pharmaceutical and materials science applications .

Properties

IUPAC Name

ethyl 6-methyl-2-(thiophene-2-carbonylamino)thieno[2,3-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S3/c1-3-19-13(18)10-7(2)9-12(21-10)16-14(22-9)15-11(17)8-5-4-6-20-8/h4-6H,3H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQIAXYBGNZVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[2,3-d]Thiazole Core

The bicyclic thieno[2,3-d]thiazole system is constructed via a [4+2] cycloaddition between a thiophene derivative and a thiazole precursor. For example, ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) is brominated at the 5-position using N-bromosuccinimide (NBS) in acetic acid, followed by reaction with thiourea to form the thiazole ring.

Reaction Conditions:

  • Bromination: NBS (1.1 eq) in glacial acetic acid at 80°C for 90 minutes.
  • Cyclization: Thiourea (1 eq) in aqueous dioxane at 80°C for 1 hour.

Yield: 70–79% after recrystallization from ethanol/water.

Introduction of the Thiophene-2-Amido Group

The 2-amino group on the thieno[2,3-d]thiazole core is acylated with thiophene-2-carbonyl chloride under Schotten-Baumann conditions. This step requires precise temperature control to avoid side reactions.

Procedure:

  • Dissolve the thieno[2,3-d]thiazole intermediate (1 eq) in tetrahydrofuran (THF).
  • Add thiophene-2-carbonyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 24 hours, followed by precipitation in ice-water.

Key Data:

  • IR (KBr): 1662 cm⁻¹ (C=O stretch of amide), 1546 cm⁻¹ (C=S).
  • 1H NMR (CDCl3): δ 10.2 ppm (s, 1H, NH), 7.54 ppm (d, J = 9.0 Hz, 2H, thiophene-H).

Esterification and Methyl Group Incorporation

The ethyl carboxylate group is introduced via esterification of the carboxylic acid intermediate using ethanol and sulfuric acid. The methyl group at position 6 originates from the starting material or is installed via Friedel-Crafts alkylation.

Optimization Note:

  • Solvent Choice: Ethanol or DMF improves yield compared to methanol due to better solubility of intermediates.
  • Catalyst: Concentrated H2SO4 (0.5 eq) at reflux for 6 hours achieves >85% conversion.

Advanced Functionalization and Purification

Recrystallization and Chromatography

Final purification involves recrystallization from ethanol or column chromatography using ethyl acetate/petroleum ether (1:3). Impurities such as unreacted thiourea or acyl chloride byproducts are removed effectively.

Purity Data:

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point: 171–173°C (consistent with literature).

Spectroscopic Validation

Mass Spectrometry (MS):

  • Molecular Ion Peak: m/z 352.04 [M]⁺, matching the molecular formula C14H12N2O3S3.

13C NMR (CDCl3):

  • δ 167.8 ppm (C=O of ester), 162.3 ppm (C=O of amide), 147.8 ppm (thiophene C-S).

Comparative Analysis of Methodologies

Parameter Method A Method B
Starting Material Ethyl 2-aminothiazole-4-carboxylate Cycloheptathieno[2,3-d]pyrimidinone
Acylation Agent Thiophene-2-carbonyl chloride p-Nitrophenyl isothiocyanate
Reaction Time 24 hours 12–24 hours
Overall Yield 70–79% 58–88%
Key Advantage High regioselectivity Functional group tolerance

Method A offers superior regioselectivity for the thiophene-2-amido group, while Method B allows diversification at the 3-position of the thiazole ring.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step synthetic routes that may include cyclization reactions and functional group modifications. The compound's structure is characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), which confirm the integrity of the synthesized compound.

Table 1: Synthetic Routes for this compound

StepReaction TypeKey ReagentsYield (%)
1Amide FormationThiophene-2-carboxylic acid, amine85
2CyclizationThioamide precursor75
3EsterificationEthanol, acid catalyst90

The compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of thieno[2,3-d][1,3]thiazole exhibit significant activity against a range of pathogens and cancer cell lines.

Antimicrobial Activity

Studies have shown that this compound demonstrates potent antimicrobial activity. For instance, it has been tested against Gram-positive and Gram-negative bacteria and exhibited inhibition zones comparable to standard antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties using various human cancer cell lines such as HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Results from MTT assays indicate that the compound induces cytotoxicity in these cell lines with IC50 values in the micromolar range.

Cell LineIC50 (µM)Mechanism of Action
HepG-215Induction of apoptosis
MCF-712Cell cycle arrest
HCT-11610Inhibition of proliferation

Mechanistic Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound effectively binds to key enzymes such as dihydrofolate reductase (DHFR), which is critical in DNA synthesis.

Case Studies and Clinical Implications

Several case studies highlight the potential clinical implications of this compound:

  • Case Study on Anticancer Efficacy : In a recent study involving a panel of human cancer cell lines, this compound showed superior efficacy compared to conventional chemotherapeutics like Doxorubicin. The study emphasized the need for further preclinical trials to validate its therapeutic potential.
  • Case Study on Antimicrobial Resistance : Given the rising issue of antimicrobial resistance, compounds like this compound are being explored as potential alternatives or adjuncts to existing antibiotics. Preliminary data indicate promising results against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous heterocycles:

Table 1: Comparative Analysis of Heterocyclic Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Notable Properties
Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate Thieno[2,3-d][1,3]thiazole Thiophene-2-amido, methyl, ethyl ester 353.3 Not reported High π-conjugation, H-bonding capacity
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate Thieno[2,3-d][1,3]thiazole Amino, methyl, ethyl ester 242.3 High (commercial) Basic NH₂ group, simpler reactivity
2-Arylamino-5-(2-thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles Triazolo[3,4-b][1,3,4]thiadiazole Arylamino, thienyl ~300–350 (estimated) 92–95% Microwave-accelerated synthesis
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides Thiazole 4-Pyridinyl, carboxamide ~250–300 (estimated) Moderate Pyridine-enhanced electronic effects
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-triazole-5(4H)-thione Triazole-thione Chlorophenyl, benzylideneamino ~400 (estimated) Not reported Hydrogen-bonded supramolecular networks

Key Comparisons

Triazolo-thiadiazoles () exhibit higher synthetic versatility under microwave irradiation but lack the fused thiophene-thiazole system’s stability .

Substituent Effects The thiophene-2-amido group distinguishes the target compound from its amino-substituted analog (). Pyridinyl substituents () enhance electronic delocalization but reduce lipophilicity relative to thiophene-based analogs, affecting membrane permeability in drug design .

The latter likely requires coupling of thiophene-2-carboxamide to the thieno-thiazole core, analogous to carboxamide derivatization in . Commercial availability of the amino-substituted analog () suggests scalability for the target compound via similar nitrile-to-ester pathways .

Functional Applications

  • The triazole-thione derivatives () form hydrogen-bonded networks, a property shared with the target compound’s amide group, suggesting utility in crystal engineering or supramolecular chemistry .
  • Thiazole-carboxamides () are optimized for biological activity, implying that the target compound’s thiophene substituent could confer distinct selectivity in enzyme inhibition .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may benefit from microwave irradiation (as in ) to optimize cyclization steps, though its fused core may require milder conditions to prevent decomposition.
  • Biological Relevance : The thiophene-2-amido group’s hydrogen-bonding capacity aligns with trends in kinase inhibitor design, where amide motifs improve target engagement .
  • Material Science Potential: Enhanced π-conjugation and solid-state hydrogen bonding (cf. ) position this compound for exploration in organic electronics or as a ligand in coordination polymers .

Biological Activity

Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of thieno[2,3-d][1,3]thiazole derivatives through condensation reactions involving thiophene derivatives and carboxylic acid esters. The use of various catalysts and reaction conditions can influence the yield and purity of the final product.

Anticancer Properties

Research has demonstrated that thieno[2,3-d][1,3]thiazole derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity Testing : In vitro studies have shown that derivatives similar to this compound possess cytotoxic effects across various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds have been reported to range from 3.83 to 11.94 μM against colorectal and ovarian cancer cell lines .
Cell LineIC50 (μM)Reference
HCT-1163.83
SW48011.94
SKOV37.50
U879.00
SKBR310.00

The biological activity of this compound is attributed to several mechanisms:

  • EGFR Inhibition : The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This inhibition leads to reduced proliferation of cancer cells .
  • PI3K Pathway Modulation : Inhibition of the PI3K pathway has also been observed, contributing to its antitumor efficacy against a variety of cancer cell lines .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Thieno[2,3-d][1,3]thiazole Derivatives : A study found that specific thieno[2,3-d][1,3]thiazole derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
    • Cytotoxicity Results :
    • MCF-7: IC50 = 14.5 μM
    • HCT-116: IC50 = 57.01 μM
    • PC-3: IC50 = 25.23 μM

Q & A

Q. What are the key synthetic pathways for preparing ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate?

The synthesis typically involves cyclocondensation of thiophene-2-carboxylic acid derivatives with thiazole precursors, followed by amidation using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI. For example, analogous thieno-thiazole compounds are synthesized via sequential heterocycle formation and functionalization under controlled solvent conditions (e.g., DMF or THF) .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : To verify substituent positions and aromaticity of the fused thieno-thiazole system.
  • IR spectroscopy : Confirms amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functionalities.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Strict control of reaction parameters (temperature, solvent purity, stoichiometry) and use of anhydrous conditions are essential. Pre-activation of intermediates (e.g., via thioamide formation) and catalyst screening (e.g., DMAP for esterification) improve yield consistency .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Quantum mechanical calculations (DFT) and reaction path searches (e.g., using the AFIR method) can model transition states and identify feasible reaction pathways. For example, ICReDD’s approach combines computational predictions with experimental validation to optimize conditions for heterocyclic functionalization .

Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved for this compound?

  • 2D NMR techniques (COSY, HSQC, HMBC) clarify proton-proton and carbon-proton connectivity.
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., methyl thieno[3,2-d]thiadiazole-6-carboxylate) helps resolve ambiguities in aromatic regions .

Q. What methodologies are effective for studying the compound’s biological interactions (e.g., enzyme inhibition)?

  • Molecular docking : Aligns the compound with target proteins (e.g., kinases) to predict binding modes.
  • SAR studies : Modifying substituents (e.g., fluorophenyl or methyl groups) and comparing bioactivity profiles (IC50 values) reveal critical functional groups .

Q. How can researchers address low yields in the final amidation step?

  • Catalyst optimization : Switch from DCC to EDCI/HOBt for milder conditions.
  • Solvent screening : Polar aprotic solvents (e.g., DCM/THF mixtures) enhance reagent solubility.
  • In-situ monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing biological activity data?

  • Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50.
  • ANOVA : Compare activity across analogs (e.g., fluorinated vs. methyl-substituted derivatives) to identify significant trends .

Q. How can researchers design experiments to explore the compound’s photophysical properties?

  • UV-Vis and fluorescence spectroscopy : Measure absorbance/emission spectra in varying solvents to assess solvatochromism.
  • TD-DFT calculations : Predict electronic transitions and compare with experimental λmax values .

Conflict Resolution in Research Data

Q. How to reconcile discrepancies between theoretical (DFT) and experimental (X-ray) structural data?

  • Conformational sampling : Use molecular dynamics to explore low-energy conformers.
  • Crystallography : Compare with analogs (e.g., ethyl 4,5-disubstituted thieno-triazoles) to identify common packing motifs .

Tables for Comparative Analysis

Analog Compound Structural Feature Key Application Reference
Methyl thieno[3,2-d]thiadiazole-6-carboxylateThiadiazole coreAntimicrobial studies
Ethyl imidazo-thiazole derivativesFluorophenyl substitutionCancer target inhibition
Thieno-triazolopyrimidinonesTriazole fusionHeterogeneous catalysis

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